3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline
Overview
Description
3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are five-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chlorophenyl and phenyl groups in the structure of this compound enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline typically involves the cyclization of chalcones with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The general reaction scheme is as follows:
Preparation of Chalcone: The chalcone is synthesized by the Claisen-Schmidt condensation of 4-chloroacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide.
Cyclization: The chalcone is then reacted with hydrazine hydrate under reflux conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrazole derivative.
Reduction: Reduction of the compound can lead to the formation of dihydropyrazoline derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.
Agriculture: It is investigated for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound is studied for its optical and electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: Known for its potent antimicrobial activity against drug-resistant bacteria.
Indole Derivatives: Exhibit diverse biological activities including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline is unique due to the presence of chlorophenyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
3,5-bis(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-13,21H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHVRFBJCARCTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973430 | |
Record name | 3,5-Bis(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57845-06-4 | |
Record name | 3,5-Bis(4-chlorophenyl)-4,5-dihydro-1-phenyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57845-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrazoline, 3,5-bis(4-chlorophenyl)-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057845064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-BIS-(4-CHLORO-PHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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